2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
Overview
Description
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone is a chemical compound with the empirical formula C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO.
- It is a solid compound with a molecular weight of 176.14 g/mol.
- The IUPAC name for this compound is 2,2,2-trifluoro-1-(3-pyridinyl)ethanone.
Synthesis Analysis
- Unfortunately, I do not have specific information on the synthesis of this compound. However, it can be synthesized through various methods, including fluorination reactions or direct substitution of hydrogen atoms in the pyridine ring.
Molecular Structure Analysis
- The molecular structure of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone consists of a pyridine ring attached to a trifluoromethyl group and a ketone functional group.
- The compound’s chemical formula is C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO.
Chemical Reactions Analysis
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone can participate in various chemical reactions, including nucleophilic addition, substitution, and oxidation reactions.
- For specific reaction pathways, further literature research would be required.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 208.9°C (predicted).
- Density : Approximately 1.432 g/cm³ (predicted).
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Crop-Protection Products
- Field : Agrochemical Industry .
- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : The production data estimated from the i-map Sigma database suggests that 2,3,5-DCTF is in high demand .
Synthesis of Photoreactive Probes
- Field : Biochemistry .
- Application : Trifluoroacetyl piperidine, a compound structurally similar to “2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone”, is used in the synthesis of photoreactive probes .
Synthesis of Photoreactive Probes
Safety And Hazards
- The safety information for this compound includes hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation).
- Precautionary statements include P261 (avoid breathing dust/fume/gas), P280 (wear protective gloves/eye protection), and P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes).
Please note that further research and consultation of relevant literature would be necessary to provide a more detailed analysis. If you have any specific questions or need additional information, feel free to ask! 😊
properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPXTQTBPNXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472098 | |
Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone | |
CAS RN |
33284-21-8 | |
Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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